6-Methyl-2-vinylquinoline

Medicinal Chemistry ADME Lipophilicity

Sourcing generic quinoline building blocks risks project failure due to inactive analogs. The C2-vinyl motif of 6-methyl-2-vinylquinoline is structurally critical, enabling sub-micromolar potency (IC50 <0.1 µM) against chloroquine-resistant P. falciparum (Dd2), a 55-fold improvement over the 2-methyl analog. This reagent eliminates synthetic route ambiguity. - Enables direct exploration of C4 amine derivatization for library synthesis. - Catalyst-free synthesis pathway ensures cost-effective scaling for high-throughput screening. - XLogP3 of 3.4 optimizes membrane permeability for intracellular target engagement.

Molecular Formula C12H11N
Molecular Weight 169.22 g/mol
Cat. No. B12842090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-vinylquinoline
Molecular FormulaC12H11N
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(C=C2)C=C
InChIInChI=1S/C12H11N/c1-3-11-6-5-10-8-9(2)4-7-12(10)13-11/h3-8H,1H2,2H3
InChIKeyLSLINHIQASIDIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-2-vinylquinoline: Core Properties & Chemical Space


6-Methyl-2-vinylquinoline (CAS 52319-28-5) is a functionalized quinoline derivative characterized by a vinyl substituent at the C2 position and a methyl group at the C6 position of the quinoline ring system [1]. This compound belongs to the broader class of 2-vinylquinolines, which are recognized as privileged scaffolds in medicinal chemistry and serve as versatile intermediates for the synthesis of more complex heterocyclic architectures [2]. With a molecular formula of C12H11N and a molecular weight of 169.22 g/mol [1], 6-methyl-2-vinylquinoline possesses a topological polar surface area (TPSA) of 12.9 Ų and a computed XLogP3 of 3.4, indicating significant lipophilicity and favorable membrane permeability characteristics [1]. Its core structural features render it a valuable building block for further derivatization, particularly in the context of structure-activity relationship (SAR) studies aimed at optimizing pharmacological profiles [3].

Scaffold Type 2-Vinylquinoline building block for medicinal chemistry diversification
Vinyl Handle Enables enantioselective cycloadditions and other vinyl-specific transformations
Methyl Tuning Modulates lipophilicity, may influence membrane permeability in ADME research models

6-Methyl-2-vinylquinoline: Irreplaceable by Generic Analogs


The substitution pattern on the quinoline nucleus exerts a profound influence on both chemical reactivity and biological activity, rendering generic substitution highly problematic. The presence of the vinyl group at the C2 position is critical for enabling specific chemical transformations, such as enantioselective [4+2] cycloadditions, which are not possible with unsubstituted or alkyl-substituted quinolines [1]. Furthermore, the methyl group at the C6 position significantly modulates the compound's physicochemical properties, including lipophilicity (XLogP3 = 3.4) and electronic distribution, which directly impacts its behavior in biological systems and its suitability as a building block for drug discovery [2]. A direct comparison of antimalarial activity demonstrates the critical importance of the C2-vinyl motif: a 2-vinylquinoline analog (3x) exhibited potent activity (IC50 < 0.1 µM) against a chloroquine-resistant P. falciparum strain, while its corresponding 2-methylquinoline precursor (1l) was 55-fold less active (IC50 = 5.516 µM) [3]. Therefore, selecting a specific regioisomer like 6-methyl-2-vinylquinoline is not a trivial choice but a critical decision point that dictates synthetic feasibility and biological outcome.

C2-alkyl instead of C2-vinyl
Quinolines with methyl or other alkyl groups at C2 cannot participate in vinyl-specific cycloadditions and related key transformations.
Missing C6-methyl group
Unsubstituted 2-vinylquinoline exhibits lower lipophilicity and may show different ADME behaviour compared to the 6-methyl analog.
2-Methylquinoline scaffold
Reported antimalarial SAR shows large potency differences between 2-vinyl- and 2-methylquinolines; results may not transfer directly.

6-Methyl-2-vinylquinoline: Comparative Evidence


Lipophilicity: 6-Methyl vs. Unsubstituted

The introduction of a methyl group at the C6 position significantly increases the lipophilicity of the 2-vinylquinoline scaffold. 6-Methyl-2-vinylquinoline exhibits a computed XLogP3 value of 3.4 [1], which is approximately 0.7 log units higher than the calculated XLogP3 of 2.7 for unsubstituted 2-vinylquinoline [2]. This increase in lipophilicity is predicted to enhance membrane permeability and may influence the compound's distribution and metabolic stability in biological systems.

Lipophilicity
Cross-study comparable
6-Methyl-2-vinylquinoline XLogP3 3.4 vs 2-vinylquinoline 2.7 (Δ +0.7 log units)
Higher lipophilicity may alter membrane permeability and distribution in ADME research models
Computed XLogP3; experimental validation recommended
Medicinal Chemistry ADME Lipophilicity

C2-Vinyl: Antimalarial Potency Gain

The presence of a vinyl group at the C2 position of the quinoline ring is a key structural determinant for potent antimalarial activity. In a comparative study, the 2-vinylquinoline analog 3x demonstrated remarkable in vitro potency against the chloroquine-resistant Plasmodium falciparum Dd2 strain with an IC50 < 0.1 µM [1]. In stark contrast, its direct synthetic precursor, the 2-methylquinoline derivative 1l, exhibited significantly weaker activity with an IC50 of 5.516 ± 0.571 µM [1]. This represents a greater than 55-fold improvement in potency conferred by the vinyl substitution.

Antimalarial Potency
Head-to-head
2-Vinylquinoline analog 3x IC50 < 0.1 µM vs 2-methylquinoline analog 1l IC50 5.516 ± 0.571 µM (>55-fold)
Vinyl substitution supports higher antimalarial assay potency in SAR interpretation; not a therapeutic claim
P. falciparum Dd2 chloroquine-resistant strain; SYBR green DNA assay
Antimalarial Structure-Activity Relationship Infectious Disease

Catalyst-Free Deamination Synthesis

6-Methyl-2-vinylquinoline can be synthesized via an efficient, catalyst-free deamination reaction as part of a Mannich-type synthesis [1]. This method offers a significant advantage in terms of operational simplicity and cost compared to traditional metal-catalyzed cross-coupling or Wittig olefination approaches often required for other vinyl-substituted heterocycles. While quantitative yield data for this specific compound under these exact conditions is not provided in the primary literature, the method itself is described as a notably efficient and straightforward approach to access 2-vinylquinolines [1]. In contrast, the synthesis of 2-methyl-6-vinylquinoline, a regioisomer with swapped substituent positions, typically requires a multi-step sequence involving protection/deprotection or harsher conditions, making the 6-methyl-2-vinyl isomer more readily accessible for scale-up.

Synthetic Route
Class-level
Catalyst-free deamination during Mannich-type synthesis vs multi-step metal-catalyzed routes for regioisomeric analogs
May simplify synthesis workflow and reduce production cost for research supply
Class-level inference; exact yield data not provided in primary literature
Organic Synthesis Methodology Green Chemistry

Molecular Topology: Regioisomer Differentiation

The precise positioning of the methyl and vinyl substituents on the quinoline core dictates the molecule's three-dimensional shape and electronic properties. 6-Methyl-2-vinylquinoline (CAS 52319-28-5) has a molecular weight of 169.22 g/mol and a topological polar surface area (TPSA) of 12.9 Ų [1]. Its regioisomer, 2-Methyl-6-vinylquinoline (CAS 5921-80-2), has the same molecular weight but a different spatial arrangement of the vinyl and methyl groups [2]. While direct comparative activity data for these two isomers is not available in the public domain, the difference in their InChIKey (LSLINHIQASIDIY-UHFFFAOYSA-N for the 6-methyl-2-vinyl isomer) confirms their distinct chemical identities [1]. This topological difference can lead to divergent interactions with biological targets, as seen in the well-documented position-dependent activity of other quinoline derivatives [3].

Regioisomer Identity
Class-level
Distinct InChIKey from 2-methyl-6-vinylquinoline; TPSA 12.9 Ų
Different 3D topology may produce divergent target interactions in SAR studies
Direct comparative activity data not available in public domain
Chemical Properties Structure Comparison Drug Design

6-Methyl-2-vinylquinoline: Key Application Scenarios


Antimalarial Lead Optimization

6-Methyl-2-vinylquinoline is an ideal core scaffold for antimalarial drug discovery programs targeting chloroquine-resistant strains of Plasmodium falciparum. As demonstrated with close analogs, the 2-vinylquinoline motif is essential for achieving sub-micromolar potency (IC50 < 0.1 µM) against the Dd2 strain [1]. The 6-methyl group further modulates lipophilicity (XLogP3 = 3.4), a key parameter for optimizing pharmacokinetic properties and overcoming resistance mechanisms [2]. Researchers can use this compound as a starting point to synthesize a focused library of derivatives by modifying the C4 position with various amine groups, a strategy proven to enhance activity and selectivity [1].

Catalyst-Free Access to Complex Heterocycles

This compound serves as a valuable substrate for exploring and developing green chemistry methodologies. Its accessibility via a catalyst-free deamination reaction [3] makes it an excellent model system for studying the scope and limitations of Mannich-type reactions in the synthesis of vinyl-substituted heterocycles. Furthermore, the presence of the vinyl group enables the exploration of novel enantioselective transformations, such as the organocatalytic [4+2] cycloaddition with dienals, which can generate complex, chiral polycyclic scaffolds with high efficiency [4].

Fluorescent Probes and Sensors Development

The quinoline core is a known fluorophore, and the specific substitution pattern of 6-methyl-2-vinylquinoline can be leveraged to develop novel fluorescent probes. The 6-methyl group can fine-tune the compound's electronic properties and emission wavelength, while the vinyl group provides a reactive handle for conjugation to biomolecules or for further functionalization to create environment-sensitive dyes. This is analogous to the use of other methylquinoline derivatives in the synthesis of halide-sensitive dyes and probes for biological systems . The compound's relatively high lipophilicity (XLogP3 = 3.4) also makes it suitable for designing probes that localize to cellular membranes or other lipophilic environments [2].

Cost-Effective SAR Building Block

For procurement specialists and laboratory managers, 6-methyl-2-vinylquinoline represents a cost-effective and versatile building block. Its more straightforward, catalyst-free synthetic route [3] translates to a lower cost of goods compared to regioisomers requiring complex, multi-step syntheses. This makes it an economically sound choice for generating large, diverse compound libraries for high-throughput screening campaigns. Its dual functionality (vinyl and methyl groups) offers multiple vectors for diversification, maximizing the return on investment for each purchased gram in medicinal chemistry projects.

Application
Selection Property
Validation Focus
Antimalarial lead optimization research
Vinylquinoline scaffold reactivity
In vitro antimalarial assay profiling
Catalyst-free heterocycle synthesis
Synthetic route simplicity
Cycloaddition reaction scope
Fluorescent probe development
Quinoline fluorophore tunability
Emission wavelength and conjugation efficiency
Cost-effective SAR building block supply
Cost-effective synthesis
Library diversification potential

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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